Murexide

概要

説明

Murexide, also known as ammonium purpurate or MX, is the ammonium salt of purpuric acid . It is a purple solid that is soluble in water . The compound was once used as an indicator reagent . Aqueous solutions are yellow at low pH, reddish-purple in weakly acidic solutions, and blue-purple in alkaline solutions .

Synthesis Analysis

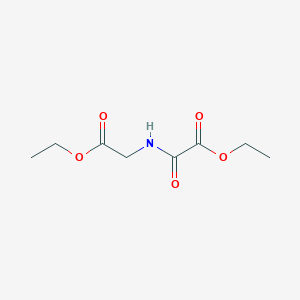

Murexide is prepared by treating alloxantin with ammonia to 100 °C, or by treating uramil (5-aminobarbituric acid) with mercury oxide . It may also be prepared by digesting alloxan with alcoholic ammonia .

Molecular Structure Analysis

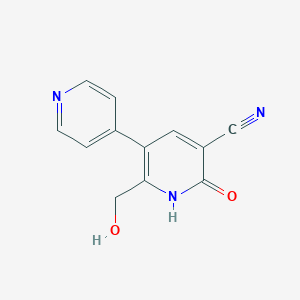

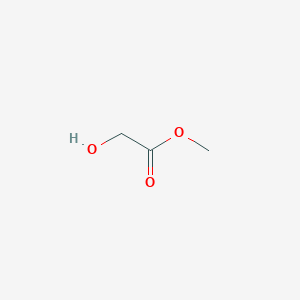

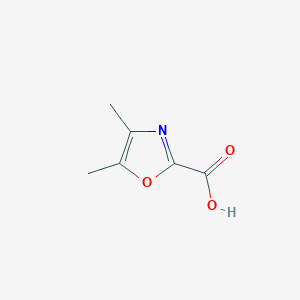

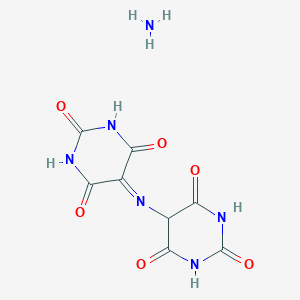

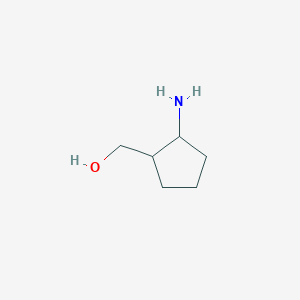

The IUPAC name of Murexide is Ammonium 2,6-dioxo-5-[(2,4,6-trioxo-5-hexahydropyrimidinylidene)amino]-3H-pyrimidin-4-olate . Its molecular formula is C8H8N6O6 .

Chemical Reactions Analysis

The murexide test is an analytical technique to identify the presence of caffeine and other purine derivatives in a sample . In this test, crude drugs are mixed with a tiny amount of potassium chlorate and a drop of hydrochloric acid. The sample is then evaporated to dryness and the resulting residue is exposed to ammonia vapour . Purine alkaloids produce a pinkish-purple color in this test due to the formation of murexide .

Physical And Chemical Properties Analysis

Murexide has a molar mass of 284.188 g·mol−1 . The density of its hydrate of ammonium salt is 1.72 g/cm3 .

科学的研究の応用

Supercapacitor Electrodes Enhancement

Murexide serves as a remarkable capping agent for the fabrication of magnetite (Fe₃O₄) anodes in supercapacitors. Researchers have explored its effectiveness in surface modification, leading to significant improvements in electrode performance. When used as a capping agent, murexide enhances capacitance, achieving 4.2 F cm⁻² from cyclic voltammetry analysis. Impedance measurements reveal easier charge transfer, emphasizing murexide’s role as a mediator and charge transfer enhancer .

Complexometric Indicator in Analytical Chemistry

In the realm of analytical chemistry, murexide shines as a complexometric indicator. It finds application in complexometric titrations of calcium, copper, nickel, and cobalt. Its ability to form stable complexes with metal ions makes it invaluable for precise quantitative analysis .

Novel Bonding Configurations

Theoretical investigations have uncovered intriguing bonding configurations between murexide and Fe₃O₄ surfaces. Bridging and chelating bonding play a vital role, providing insights into the adsorption process and potential applications .

作用機序

Target of Action

Murexide, also known as ammonium purpurate or MX, is primarily used as an indicator reagent in analytical chemistry . Its primary targets are metal ions, most often calcium ions, but also copper, nickel, cobalt, thorium, and rare-earth metals .

Mode of Action

Murexide functions as a tridentate ligand , meaning it can bind to its target metal ions at three points. This binding is facilitated by the unique chemical structure of murexide, which includes multiple oxygen and nitrogen atoms that can donate electron pairs to form coordinate covalent bonds with metal ions .

Biochemical Pathways

The murexide test for uric acid involves the degradative oxidation of uric acid by means of nitric acid, followed by a combination to yield a two-ring product, purpuric acid . This gives a purple color on addition of ammonia . The reaction sequence involves various compounds, including alloxan, alloxantin, dialuric acid, nitramines, parabanic acid, purpuric acid, uramil, and uric acid .

Pharmacokinetics

It is known that murexide is a purple solid that is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments.

Result of Action

The result of the murexide reaction is the formation of ammonium purpurate or murexide, which produces a purple coloration . This color change is used as an indicator in complexometric titrations, helping to determine the endpoint of the titration .

Action Environment

The action of murexide is influenced by the pH of the environment. Aqueous solutions of murexide are yellow at low pH, reddish-purple in weakly acidic solutions, and blue-purple in alkaline solutions . Therefore, the pH of the solution can significantly influence the action, efficacy, and stability of murexide.

Safety and Hazards

Murexide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

将来の方向性

Recent research has investigated the effectiveness of murexide for surface modification of Fe3O4 nanoparticles to enhance the performance of multi-walled carbon nanotube-Fe3O4 supercapacitor anodes . The study demonstrated significant improvements in electrode performance when murexide is used as a capping or dispersing agent . This research study uncovers insights and proposes a novel bonding configuration of murexide that incorporates a combination of bridging and chelating bonding .

特性

| { "Design of the Synthesis Pathway": "Murexide can be synthesized by the reaction of purpuric acid with ammonia and ammonium chloride.", "Starting Materials": [ "Purpuric acid", "Ammonia", "Ammonium chloride" ], "Reaction": [ "Dissolve purpuric acid in water to form a solution.", "Add ammonia and ammonium chloride to the solution and stir.", "Heat the mixture to 60-70°C for several hours until the precipitate forms.", "Filter the precipitate and wash it with water.", "Dry the precipitate to obtain Murexide." ] } | |

CAS番号 |

3051-09-0 |

製品名 |

Murexide |

分子式 |

C₈H₈N₆O₆ |

分子量 |

284.19 g/mol |

IUPAC名 |

azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3 |

InChIキー |

LJYRLGOJYKPILZ-UHFFFAOYSA-N |

SMILES |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O.N |

正規SMILES |

C1(=C(NC(=O)NC1=O)[O-])N=C2C(=O)NC(=O)NC2=O.[NH4+] |

その他のCAS番号 |

3051-09-0 |

同義語 |

5-[(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-2,4,6(1H,3H,5H)pyrimidinetrione Monoammonium Salt; 5,5’-Nitrilodibarbituric Acid Monoammonium Salt; Murexide ; Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate; Ammonium Purpurate; P |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of murexide?

A1: Murexide has the molecular formula C8H8N6O6 and a molecular weight of 284.19 g/mol. []

Q2: What are the key spectroscopic features of murexide?

A2: Murexide exhibits distinct spectroscopic properties. It has an absorption maximum (λmax) at 520 nm in its free form and at 480 nm when complexed with calcium. [, ] This shift in absorbance is the basis for its use as a metallochromic indicator. [] Additionally, murexide displays a characteristic Raman spectrum, which has been extensively studied alongside its surface-enhanced Raman scattering (SERS) properties, especially in complexation studies with metal ions. [, ]

Q3: How does murexide interact with metal ions?

A3: Murexide acts as a tridentate ligand, coordinating metal ions through its oxygen and nitrogen atoms. [] It forms stable complexes with various metal ions, including calcium (Ca2+), zinc (Zn2+), copper (Cu2+), nickel (Ni2+), cobalt (Co2+), and others. [, , , , , , , ] The stability of these complexes is influenced by factors like pH, ionic strength, and the nature of the metal ion. [, ]

Q4: What are the applications of murexide in analytical chemistry?

A4: Murexide's ability to form colored complexes with metal ions makes it a valuable indicator in complexometric titrations, particularly for determining calcium concentrations in various samples, including serum and saliva. [, , , ] Furthermore, its use extends to the simultaneous determination of multiple metal ions like copper, lead, cadmium, and zinc using electrochemical techniques like adsorptive stripping voltammetry. [] Murexide also finds application in studying the kinetics and thermodynamics of metal complexation reactions. [, , , , ]

Q5: Can murexide be used to study intracellular calcium signaling?

A5: While murexide itself is membrane-permeant, researchers have developed membrane-impermeant derivatives like purpurate-3,3'diacetic acid (PDAA) and 1,1'- dimethylpurpurate-3,3'diacetic acid (DMPDAA). These analogs allow for the measurement of calcium transients inside muscle fibers without entering the sarcoplasmic reticulum. []

Q6: Does murexide exhibit catalytic properties?

A6: While murexide itself is not a catalyst, studies have explored its degradation using catalysts. For instance, zinc oxide nanoparticles have been shown to catalytically degrade murexide in the presence of sodium borohydride (NaBH4), a reaction monitored through UV-Vis spectrophotometry. []

Q7: What is known about the stability and degradation of murexide?

A7: Murexide can decompose in both acidic and alkaline solutions. [, ] The rate of decomposition is influenced by factors such as pH, temperature, and ionic strength. [, ] Research indicates that murexide decomposition in acidic solutions follows first-order kinetics, with the rate constant being dependent on the concentration of strong acids. [] In alkaline solutions, the decomposition is influenced by ionic strength, suggesting that interactions between charged species play a role in the reaction mechanism. []

Q8: What is the environmental impact of murexide?

A8: Although murexide itself is not acutely toxic, it represents a class of organic dyes often found in industrial effluents, posing potential risks to aquatic ecosystems. As a result, significant research focuses on removing murexide from wastewater using various adsorbents. [, , , , , ]

Q9: What materials have been investigated for murexide removal from wastewater?

A9: Various materials, including activated carbon derived from waste biomass, pomegranate bark, and tin oxide nanoparticles loaded on activated carbon, have been studied for their murexide adsorption capabilities. [, , , , , ] These studies often involve evaluating the influence of parameters like pH, temperature, contact time, and adsorbent dosage on dye removal efficiency. [, , ]

Q10: Have computational methods been applied to study murexide?

A10: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study murexide's molecular properties and interactions with metal ions. These studies provide insights into the electronic structure, vibrational frequencies, and binding affinities of murexide complexes. [, ]

Q11: Are there structure-activity relationship (SAR) studies on murexide derivatives?

A11: While limited information is available specifically on murexide SAR, the development of membrane-impermeant analogs like PDAA and DMPDAA highlights the potential for modifying its structure to alter its properties, such as membrane permeability and cellular localization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)